2-Chloroethoxymethyl acetate
CAS No.:
Cat. No.: VC20156503
Molecular Formula: C5H9ClO3
Molecular Weight: 152.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9ClO3 |
|---|---|
| Molecular Weight | 152.57 g/mol |
| IUPAC Name | 2-chloroethoxymethyl acetate |
| Standard InChI | InChI=1S/C5H9ClO3/c1-5(7)9-4-8-3-2-6/h2-4H2,1H3 |
| Standard InChI Key | AOZNJKVQCFCLKQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCOCCCl |
Introduction
Chemical Structure and Identification
The compound’s structure typically involves an acetate group (–OOC–) attached to a methyl or ethyl chain, which is further substituted with a 2-chloroethoxy group (–OCH₂CH₂Cl). This arrangement confers reactivity to both the ester and chloroalkoxy functionalities.
Synthesis and Reaction Conditions
Ethyl 2-(2-Chloroethoxy)acetate (CAS 14258-40-3)
This compound is synthesized through nucleophilic substitution or oxidation reactions. A representative method involves:
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Starting Material: 2-(2-Chloroethoxy)ethanol (CAS 628-89-7).
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Reagents: Calcium hypochlorite (Ca(ClO)₂), sodium hydrogencarbonate (NaHCO₃), and TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) catalyst.
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Reaction Conditions:
Applications in Research and Industry
Pharmaceutical Intermediates
2-Chloroethoxymethyl acetates serve as precursors in synthesizing antihistamines and anti-allergic drugs. For example:
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Cetirizine: A key intermediate involves reacting 2-chloroethoxy-acetic acid derivatives with piperazine derivatives .
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Levocetirizine: The enantiomer of cetirizine, used in treating allergies, requires similar intermediates .
Antimicrobial and Anticancer Agents
Chloroalkoxy-substituted esters are explored for bioactivity. For instance:
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Tris(2-chloroethyl)phosphate (CAS 115-96-8), though structurally distinct, demonstrates carcinogenic potential in rodent studies, highlighting the biological relevance of chloroethoxy groups .
Material Science
The compound’s ester functionality enables its use in polymer synthesis or as a solvent additive.
Research Findings and Trends
Structural Modifications
Studies explore modifying the chloroethoxy group to enhance solubility or reactivity. For example:
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Hydrolysis: Converting esters to carboxylic acids (e.g., 2-chloroethoxy-acetic acid) for amide formation .
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Catalytic Reactions: Use of TEMPO for oxidation steps improves yields .
Analytical Characterization
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NMR Spectroscopy: Ethyl 2-(2-chloroethoxy)acetate shows peaks at δ 2.94 (s), 2.99 (s), 3.6 (m), 3.7 (m), 4.26 (s) ppm (CDCl₃) .
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Elemental Analysis: Matches calculated values for C, H, and N content .
Environmental Impact
Chlorinated esters may persist in ecosystems. For instance, tris(2-chloroethyl)phosphate exhibits renal toxicity in rats and mice, underscoring the need for safe disposal .
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